molecular formula C14H17Cl2NO B263661 N-(3,5-dichlorophenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide

N-(3,5-dichlorophenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide

Número de catálogo B263661
Peso molecular: 286.2 g/mol
Clave InChI: CWWYZQRRNNZWDV-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(3,5-dichlorophenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide, commonly known as DCTA, is a synthetic compound that has been widely used in scientific research. It belongs to the class of cyclopropanecarboxamides and has been found to exhibit a range of biochemical and physiological effects.

Mecanismo De Acción

DCTA exerts its inhibitory effect on the proteasome by binding to the active site of the 20S proteasome subunit. This results in the inhibition of protein degradation and accumulation of ubiquitinated proteins, leading to cell death.
Biochemical and Physiological Effects
DCTA has been found to exhibit a range of biochemical and physiological effects. In addition to its inhibitory effect on the proteasome, DCTA has been shown to induce apoptosis in cancer cells, inhibit angiogenesis, and modulate the immune response. DCTA has also been found to have a neuroprotective effect in animal models of neurodegenerative diseases.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

DCTA has several advantages for use in lab experiments. It is a potent and selective inhibitor of the proteasome, making it an effective tool for studying the role of the proteasome in cellular processes. DCTA has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
One limitation of DCTA is its potential cytotoxicity, which may limit its use in certain cell types. Additionally, DCTA has been found to have off-target effects on other cellular pathways, which may complicate data interpretation.

Direcciones Futuras

There are several future directions for research on DCTA. One area of interest is the development of more potent and selective inhibitors of the proteasome. Another area of research is the identification of biomarkers that can predict response to proteasome inhibitors such as DCTA. Additionally, there is ongoing research on the use of proteasome inhibitors in combination with other therapies, such as chemotherapy and immunotherapy, for the treatment of cancer. Finally, there is interest in exploring the potential therapeutic uses of DCTA in other diseases, such as neurodegenerative disorders and inflammatory diseases.
Conclusion
In conclusion, N-(3,5-dichlorophenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide is a synthetic compound that has been widely used in scientific research due to its ability to inhibit the proteasome. DCTA has been found to exhibit a range of biochemical and physiological effects, including induction of apoptosis, inhibition of angiogenesis, and modulation of the immune response. While DCTA has several advantages for use in lab experiments, including its potency and selectivity, it also has limitations such as potential cytotoxicity and off-target effects. Future research on DCTA will focus on the development of more potent and selective inhibitors of the proteasome, identification of biomarkers for response prediction, and exploration of therapeutic uses in other diseases.

Métodos De Síntesis

The synthesis of DCTA involves the reaction of 3,5-dichloroaniline with 2,2,3,3-tetramethylcyclopropanecarboxylic acid chloride in the presence of a base such as triethylamine. The resulting compound is then purified through recrystallization to obtain pure DCTA.

Aplicaciones Científicas De Investigación

DCTA has been extensively used in scientific research due to its ability to inhibit the activity of the proteasome, a large protein complex that plays a critical role in the degradation of intracellular proteins. The proteasome is involved in a range of cellular processes, including cell cycle regulation, apoptosis, and DNA repair. Inhibition of the proteasome has been shown to have therapeutic potential in the treatment of cancer, neurodegenerative diseases, and inflammatory disorders.

Propiedades

Fórmula molecular

C14H17Cl2NO

Peso molecular

286.2 g/mol

Nombre IUPAC

N-(3,5-dichlorophenyl)-2,2,3,3-tetramethylcyclopropane-1-carboxamide

InChI

InChI=1S/C14H17Cl2NO/c1-13(2)11(14(13,3)4)12(18)17-10-6-8(15)5-9(16)7-10/h5-7,11H,1-4H3,(H,17,18)

Clave InChI

CWWYZQRRNNZWDV-UHFFFAOYSA-N

SMILES

CC1(C(C1(C)C)C(=O)NC2=CC(=CC(=C2)Cl)Cl)C

SMILES canónico

CC1(C(C1(C)C)C(=O)NC2=CC(=CC(=C2)Cl)Cl)C

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.